
Ethyl2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a chemical compound with a complex structure that includes a thiazole ring, an aminopropyl group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 3-aminopropylamine under controlled conditions to introduce the aminopropyl group. The final product is obtained as a dihydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole compounds.
Applications De Recherche Scientifique
Ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various pathways. The thiazole ring may also play a role in binding to enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate
- Propyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C10H18Cl2N2O2S |
|---|---|
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H16N2O2S.2ClH/c1-3-14-10(13)9-7(2)12-8(15-9)5-4-6-11;;/h3-6,11H2,1-2H3;2*1H |
Clé InChI |
MLHMVCZAMLCGFB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)CCCN)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


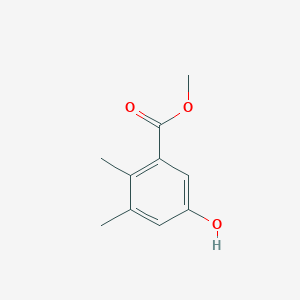
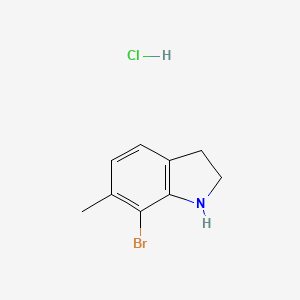
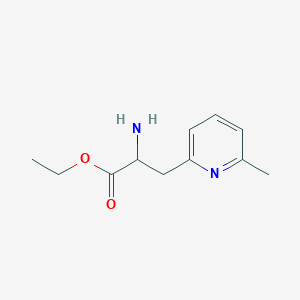
![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
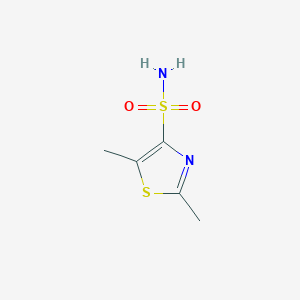
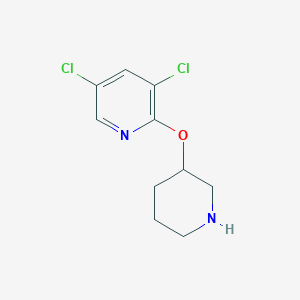

![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B13520051.png)

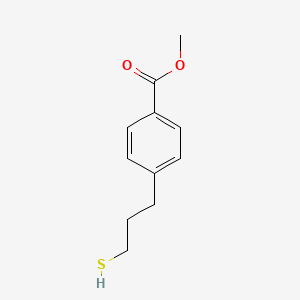
![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)
